Colfosceril palmitate

Catalog No.
S532689
CAS No.
63-89-8
M.F
C40H80NO8P
M. Wt
734 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colfosceril palmitate

CAS Number

63-89-8

Product Name

Colfosceril palmitate

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Solubility

Very poor solubility

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphocholine, colfosceril palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Description

The exact mass of the compound Colfosceril palmitate is 733.5622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very poor solubility. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 32:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action Research

    Studies have investigated how colfosceril palmitate works at a cellular level to improve lung function. Research has shown that it reduces surface tension at the air-liquid interface in the alveoli, similar to natural surfactant. This allows the alveoli to expand and contract more easily during breathing, improving gas exchange ().

  • Clinical Trials

    Colfosceril palmitate has been compared to other synthetic surfactants and natural surfactant replacements in clinical trials. These trials have evaluated its effectiveness in improving oxygenation, reducing the need for mechanical ventilation, and overall survival rates in premature infants with RDS ().

  • Long-Term Outcomes Research

    Some studies have explored the long-term effects of colfosceril palmitate treatment on lung function in children who were born prematurely and treated for RDS. These studies aim to understand if there are any lasting impacts on lung development or susceptibility to respiratory illnesses later in life ().

Colfosceril palmitate, also known by the trade name Exosurf, is a synthetic phospholipid []. Phospholipids are the major building blocks of cell membranes and play a crucial role in various biological functions []. Colfosceril palmitate is significant in scientific research because it acts as a pulmonary surfactant []. Surfactants are substances that lower the surface tension of liquids, and in the lungs, they help to keep the alveoli (air sacs) inflated during breathing [].


Molecular Structure Analysis

Colfosceril palmitate has a complex molecular structure with the chemical formula C₄₀H₈₀NO₈P []. It is a type of phosphatidylcholine, specifically a phosphatidylcholine 32:0 []. This indicates that it has two palmitic acid (hexadecanoic acid) chains, each with 16 carbon atoms, attached to the glycerol backbone []. The structure also includes a phosphate group and a choline group [].

The key features of its structure include:

  • Hydrophilic head group: The phosphate and choline group together form a hydrophilic (water-loving) head group, which allows it to interact with the watery environment inside the lungs [].
  • Hydrophobic tails: The two palmitic acid chains are hydrophobic (water-hating), allowing them to interact with air and prevent alveoli from collapsing during exhalation [].

This combination of hydrophilic and hydrophobic moieties allows colfosceril palmitate to act as an effective surfactant at the air-liquid interface within the lungs [].


Chemical Reactions Analysis

The specific synthesis of colfosceril palmitate is a proprietary process, but it likely involves the reaction of glycerol with palmitic acid and other precursors to form the final product [].

As a pulmonary surfactant, colfosceril palmitate reduces the surface tension at the air-liquid interface in the alveoli. This can be represented by the following simplified equation:

Surfactant (Colfosceril palmitate) + Air-Liquid Interface --> Lowered Surface Tension

This lowered surface tension allows the alveoli to remain inflated during breathing, preventing them from collapsing and improving gas exchange in the lungs [].


Physical And Chemical Properties Analysis

  • Molecular weight: 735 g/mol []
  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Solubility: Insoluble in water, but dispersible in aqueous solutions []
  • Stability: Relatively stable under physiological conditions (body temperature and pH)

Colfosceril palmitate acts as a replacement surfactant in premature infants with respiratory distress syndrome (RDS) []. RDS is a condition where the lungs lack sufficient natural surfactant, leading to difficulty breathing and potential respiratory failure. By mimicking the function of natural surfactant, colfosceril palmitate helps to keep the alveoli inflated and improves gas exchange in the lungs [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

13.5

Exact Mass

733.5622

Boiling Point

60.5-61.5ºC at 760 mmHg

LogP

1.97

Appearance

Solid powder

Melting Point

-63ºC
234.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

319X2NFW0A

Drug Indication

Colfosceril palmitate is indicated for the treatment of respiratory distress syndrome (RDS) in premature infants. The official label is referred as a intratracheal suspension for prophylactic treatment of infants of less than 1350 grams of birth weight under risk of developing RDS, or in infants with birth weight greater than 1350 grams with pulmonary immaturity, or as rescue treatment of infants that already developed RDS.[L1109] The central feature of RDS is a surfactant deficiency due to lung immaturity. This lung condition is more frequently presented due to risk factors like prematurity, delayed lung maturation caused by maternal diabetes or male gender, or surfactant dysfuntion due to perinatal asphyxia, pulmonary infection or delivery without labor.[T70]
Treatment of respiratory distress syndrome

Pharmacology

Colfosceril palmitate has shown to significantly reduce the risk of pneumothoraces, pulmonary interstitial emphysema and mortality. Unlike naturals surfactants, colfosceril palmitate reduces the risk of bronchopulmonary dysplasia, intraventricular hemorrhage and patent ductus arteriosus.[T71] In clinical placebo-controlled trials, there was a significant reduction in the number of deaths attributed to hyaline membrane disease, the incidence of pulmonary air leaks, oxygen requirements and mean airway pressure.[T72] Some reports have indicated a lack of therapeutic effect due to the absence of surfactant protein.[T73]
Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress.

ATC Code

R - Respiratory system
R07 - Other respiratory system products
R07A - Other respiratory system products
R07AA - Lung surfactants
R07AA01 - Colfosceril palmitate

Mechanism of Action

Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting.[T73] The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing.[L1110] Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension.[L1111]

Other CAS

63-89-8

Wikipedia

Colfosceril palmitate

Biological Half Life

The half-life of colfosceril palmitate is registered to be in the range of 20-36 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
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3: Ma JY, Weber KC. Dipalmitoyl lecithin and lung surfactant adsorption at an air-liquid interface by respirable particles. Environ Res. 1986 Oct;41(1):120-9. PubMed PMID: 3757964.
4: Boroske E, Trahms L. A 1H and 13C NMR study of motional changes of dipalmitoyl lecithin associated with the pretransition. Biophys J. 1983 Jun;42(3):275-83. PubMed PMID: 6688189; PubMed Central PMCID: PMC1329236.
5: Lohninger A, Salzer H, Simbruner G, Husslein P, Martin G. Relationships among human amniotic fluid dipalmitoyl lecithin, postpartum respiratory compliance, and neonatal respiratory distress syndrome. Clin Chem. 1983 Apr;29(4):650-5. PubMed PMID: 6687565.
6: Fischbach F, Krieglsteiner P, Lohninger A, Hütter W, Erhardt W, Blümel G. [Pharmacological influences on fetal lung maturity, part V: Influencing the pulmonary DPL (dipalmitoyl lecithin) level with L-thyroxin (T4)]. Z Geburtshilfe Perinatol. 1982 Jun-Jul;186(3):150-6. German. PubMed PMID: 6896943.
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8: Mudd JB, McManus TT. Effect of steryl glycosides on the phase transition of dipalmitoyl lecithin. Plant Physiol. 1980 Jan;65(1):78-80. PubMed PMID: 16661148; PubMed Central PMCID: PMC440270.
9: Barrow RE, Hills BA. Surface tension induced by dipalmitoyl lecithin in vitro under physiological conditions. J Physiol. 1979 Dec;297(0):217-27. PubMed PMID: 583427; PubMed Central PMCID: PMC1458716.
10: Okada S, Nakagaki M. [Penetration of trifluoperazine into mixed monolayers of dipalmitoyl lecithin and cholesterol (author's transl)]. Yakugaku Zasshi. 1979 Oct;99(10):976-81. Japanese. PubMed PMID: 583495.
11: Lelkes PI, Kapitkovsky A, Eibl H, Miller IR. Headgroup-dependent modulation of phase transition in dipalmitoyl lecithin analogs: a fluorescence depolarization study. FEBS Lett. 1979 Jul 1;103(1):181-5. PubMed PMID: 582436.
12: Arias F, Pineda J, Johnson LW. Changes in human amniotic fluid lecithin/sphingomyelin ratio and dipalmitoyl lecithin associated with maternal betamethasone therapy. Am J Obstet Gynecol. 1979 Apr 15;133(8):894-8. PubMed PMID: 581927.
13: Nakagaki M, Okada S, Mochida K. [Penetration of phenothiazine derivatives into dipalmitoyl lecithin monolayer (author's transl)]. Yakugaku Zasshi. 1979 Apr;99(4):393-401. Japanese. PubMed PMID: 582606.
14: Bichler A, Wiesinger H, Mayr P. [Investigations of the effect and mechanism of action of the beta-sympathomimetic ritodrine on the synthesis and release of dipalmitoyl-lecithin in the fetal rabbit lung (author's transl)]. Arch Gynecol. 1979 Mar 28;227(1):29-38. German. PubMed PMID: 443864.
15: Colacicco G, Ray AK, Basu MK, Wittner M, Rosenbaum RM. Cultured lung cells: interplay effects of beta-mimetics, prostaglandins and corticosteroids in the biosynthesis of dipalmitoyl lecithin. Z Naturforsch C. 1979 Jan-Feb;34(1-2):101-5. PubMed PMID: 155940.
16: Colacicco G, Basu MK. Effect of serum albumin on dynamic force-area curve of dipalmitoyl lecithin. Respir Physiol. 1978 Mar;32(3):265-79. PubMed PMID: 580813.
17: Reinert JC, Lowry RR, Wickman HH. Synthesis of a monobrominated analog of dipalmitoyl lecithin. Lipids. 1978 Jan;13(1):85-7. doi: 10.1007/BF02533371. PubMed PMID: 27519999.
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19: Brosio E, Conti F, Di Nola A, Kovacs AL. A stereochemical model for phospholipids. I. Conformational energy refinement and molecular packing of L-alpha-dipalmitoyl-lecithin (DPL). J Theor Biol. 1977 Jul 21;67(2):319-34. PubMed PMID: 895167.
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